REACTION_SMILES
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[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:38][N:39]([c:40]1[cH:41][cH:42][n:43][cH:44][cH:45]1)[CH3:46].[Cl:33][C:34](=[O:35])[O:36][CH3:37].[Cl:47][CH2:48][Cl:49].[NH2:1][CH2:2][CH2:3][O:4][CH:5]([CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[c:19]1[cH:20][c:21]([Cl:25])[cH:22][cH:23][cH:24]1>>[NH:1]([CH2:2][CH2:3][O:4][CH:5]([CH:6]1[CH2:7][N:8]([C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[CH2:9][CH2:10][CH2:11]1)[c:19]1[cH:20][c:21]([Cl:25])[cH:22][cH:23][cH:24]1)[C:34](=[O:35])[O:36][CH3:37]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(C(OCCN)c2cccc(Cl)c2)C1
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Name
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Type
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product
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Smiles
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COC(=O)NCCOC(c1cccc(Cl)c1)C1CCCN(C(=O)OC(C)(C)C)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |